molecular formula C16H17NO3 B10943659 3-Furan-2-yl-N-[2-(4-methoxy-phenyl)-ethyl]-acrylamide

3-Furan-2-yl-N-[2-(4-methoxy-phenyl)-ethyl]-acrylamide

Cat. No.: B10943659
M. Wt: 271.31 g/mol
InChI Key: SVIXAVYOZHEJAV-CMDGGOBGSA-N
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Description

(2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide is an organic compound that features a furan ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the furan ring.

    Formation of the amide bond: The final step involves the reaction of the furan derivative with an appropriate amine to form the amide bond under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Saturated amides

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-3-(furan-2-yl)-N-[2-(4-chlorophenyl)ethyl]prop-2-enamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C16H17NO3/c1-19-14-6-4-13(5-7-14)10-11-17-16(18)9-8-15-3-2-12-20-15/h2-9,12H,10-11H2,1H3,(H,17,18)/b9-8+

InChI Key

SVIXAVYOZHEJAV-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CO2

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CO2

solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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